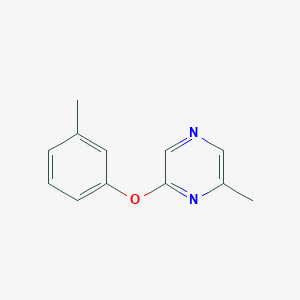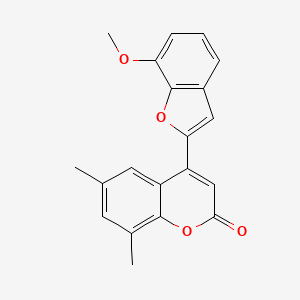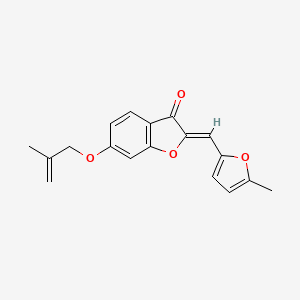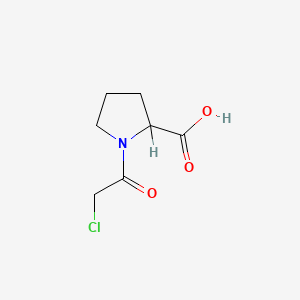
2-methyl-6-(3-methylphenoxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-(3-methylphenoxy)pyrazine is an organic compound that belongs to the class of pyrazines Pyrazines are nitrogen-containing heterocycles that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science
Mecanismo De Acción
Target of Action
Pyrazine derivatives are known to interact with various biological targets due to their structural diversity .
Mode of Action
Pyrazines, in general, can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Pyrazine derivatives are known to exhibit a wide range of biological functions, including antibacterial, antiviral, and anticancer properties . They are often used as pharmaceuticals and are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants .
Result of Action
Given the diverse biological activities of pyrazine derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-methyl-6-(3-methylphenoxy)pyrazine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(3-methylphenoxy)pyrazine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Another approach involves the direct arylation of pyrazine derivatives. This method can be performed using various aryl halides and appropriate catalysts to introduce the 3-methylphenoxy group at the desired position on the pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-6-(3-methylphenoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to modify the pyrazine ring or the substituents, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the pyrazine ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-methyl-6-(3-methylphenoxy)pyrazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the interactions of pyrazine derivatives with biological targets, such as enzymes and receptors.
Medicine: The compound may have potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. Research is ongoing to explore its efficacy and safety in various medical contexts.
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other products.
Comparación Con Compuestos Similares
Similar Compounds
2-methylpyrazine: A simpler pyrazine derivative with a single methyl group at the 2-position.
6-(3-methylphenoxy)pyrazine: A pyrazine derivative with a 3-methylphenoxy group at the 6-position but lacking the additional methyl group at the 2-position.
2,6-dimethylpyrazine: A pyrazine derivative with methyl groups at both the 2- and 6-positions.
Uniqueness
2-methyl-6-(3-methylphenoxy)pyrazine is unique due to the presence of both a methyl group at the 2-position and a 3-methylphenoxy group at the 6-position. This combination of substituents imparts distinct chemical properties and potential applications that may not be observed in similar compounds. The specific arrangement of functional groups can influence the compound’s reactivity, biological activity, and suitability for various applications.
Propiedades
IUPAC Name |
2-methyl-6-(3-methylphenoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-4-3-5-11(6-9)15-12-8-13-7-10(2)14-12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZOAZBAVQNZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC(=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine-1-carbonyl)benzoate](/img/structure/B6429365.png)
![methyl 2-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidine-1-carbonyl)benzoate](/img/structure/B6429381.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6429385.png)
![ethyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B6429386.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6429390.png)
![7-[(pyridin-2-yl)methoxy]quinoline](/img/structure/B6429402.png)






![4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6429454.png)

